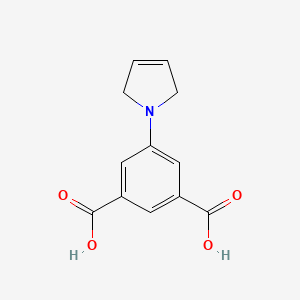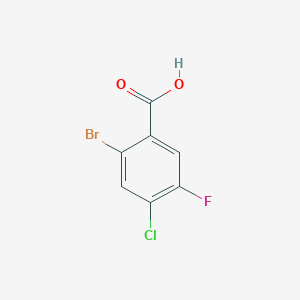![molecular formula C20H31N7O3S B2434252 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1170032-44-6](/img/structure/B2434252.png)
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is an intricate organic compound exhibiting a diverse array of chemical properties. These properties make it useful in numerous scientific fields such as chemistry, biology, medicine, and industrial applications. Understanding this compound necessitates a deep dive into its synthesis, reactions, applications, and mechanisms of action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves multiple steps. The process begins with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization at the 4-position to introduce the azepan-1-yl group. Next, ethylation at the 2-position sets the stage for linking the piperidine derivative. Finally, a methylsulfonyl group is added to the piperidine moiety. Each step requires specific reagents and catalysts to ensure the correct chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions with optimized conditions for yield and purity. Efficient catalysis and solvent use, as well as controlled reaction environments, are crucial for large-scale synthesis. The scale-up process often utilizes batch reactors or continuous flow systems to enhance productivity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, such as:
Oxidation: : Introducing oxygen atoms or increasing the oxidation state of the compound, typically using reagents like hydrogen peroxide or other peroxides.
Reduction: : Decreasing the oxidation state, often achieved with reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Exchange of one functional group for another, using nucleophiles or electrophiles to drive the reaction.
Common Reagents and Conditions
Oxidation reactions might employ strong oxidizers like potassium permanganate or chromium trioxide under acidic or basic conditions. Reduction reactions generally occur under mild conditions with reagents such as palladium on carbon for catalytic hydrogenation. Substitution reactions often use bases or acids to facilitate the exchange of functional groups.
Major Products Formed
Depending on the reaction conditions and reagents, various products can form, including hydroxylated derivatives from oxidation or dehydrogenated products from reduction. Substitution reactions may yield a wide range of compounds based on the incoming group.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a precursor for synthesizing more complex molecules. It is used in organic synthesis and catalysis.
Biology
Biologically, it might be investigated for its potential interactions with proteins or enzymes, potentially leading to new therapeutic agents.
Medicine
In medicinal chemistry, it could serve as a lead compound for drug discovery, particularly for targeting specific molecular pathways.
Industry
Industrially, it might be applied in the synthesis of specialty chemicals or advanced materials, contributing to sectors such as pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action involves the interaction of this compound with specific molecular targets, such as enzymes or receptors. Its structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This can lead to desired therapeutic effects or biochemical outcomes.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide may exhibit unique binding affinities or selectivity for particular biological targets, making it distinct. Similar compounds in its class might include other pyrazolo[3,4-d]pyrimidine derivatives or piperidine-based molecules. Each has unique features, but the specific azepan-1-yl and methylsulfonyl modifications contribute to this compound’s distinct profile.
There you have it—a detailed look into the multifaceted world of this compound. How does this article fit into your work?
Propriétés
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N7O3S/c1-31(29,30)26-11-6-16(7-12-26)20(28)21-8-13-27-19-17(14-24-27)18(22-15-23-19)25-9-4-2-3-5-10-25/h14-16H,2-13H2,1H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNAAVKMIPSJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-({[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2434169.png)

![2-{[5-(4-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2434173.png)
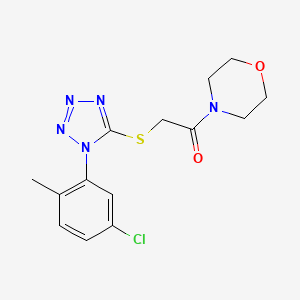
![Ethyl 2-oxospiro[3.5]nonane-7-carboxylate](/img/structure/B2434175.png)
![3,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2434176.png)
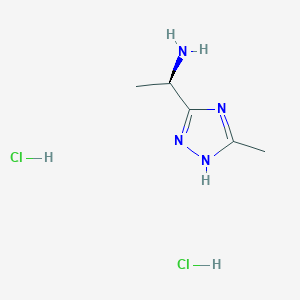
![5'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]](/img/structure/B2434181.png)
![tert-butyl (3aR,6aS)-3a-fluoro-3-oxo-2,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2434182.png)
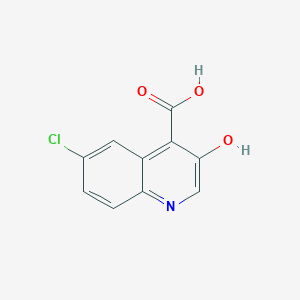
![5-(4-(dimethylamino)phenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine](/img/structure/B2434186.png)

